(R)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate

Chiral resolution Stereochemistry Enantiomeric purity

(R)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate (CAS 1286207-16-6) is a chiral, Boc-protected 3-aminopyrrolidine derivative featuring an N1-isobutyl substituent and a defined (R)-configuration at the pyrrolidine 3-position. With the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol , it serves as a versatile chiral building block and synthetic intermediate in medicinal chemistry, particularly for the construction of enantiomerically pure pyrrolidine-containing pharmaceutical candidates targeting neurological disorders and other therapeutic areas.

Molecular Formula C13H26N2O2
Molecular Weight 242.363
CAS No. 1286207-16-6
Cat. No. B2530997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate
CAS1286207-16-6
Molecular FormulaC13H26N2O2
Molecular Weight242.363
Structural Identifiers
SMILESCC(C)CN1CCC(C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H26N2O2/c1-10(2)8-15-7-6-11(9-15)14-12(16)17-13(3,4)5/h10-11H,6-9H2,1-5H3,(H,14,16)/t11-/m1/s1
InChIKeyMKWVEGFRVLKKGA-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate (CAS 1286207-16-6): Chiral Pyrrolidine Scaffold Baseline for Pharmaceutical Intermediate Procurement


(R)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate (CAS 1286207-16-6) is a chiral, Boc-protected 3-aminopyrrolidine derivative featuring an N1-isobutyl substituent and a defined (R)-configuration at the pyrrolidine 3-position. With the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol [1], it serves as a versatile chiral building block and synthetic intermediate in medicinal chemistry, particularly for the construction of enantiomerically pure pyrrolidine-containing pharmaceutical candidates targeting neurological disorders and other therapeutic areas [2]. Its structural features include a basic tertiary amine (N1-isobutyl), a Boc-protected primary amine at the 3-position, and a stereogenic center, enabling downstream diversification via deprotection and functionalization while maintaining stereochemical integrity .

Why Generic Substitution Fails for (R)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate (CAS 1286207-16-6): Stereochemical and Functional Determinants


Generic substitution of (R)-tert-butyl 1-isobutylpyrrolidin-3-ylcarbamate is precluded by three interdependent factors: (i) stereochemical configuration—the (R)-enantiomer (CAS 1286207-16-6) and (S)-enantiomer (CAS 1286207-83-7) are distinct chemical entities with divergent optical rotation, chiral HPLC retention times, and potential downstream biological outcomes ; (ii) the N1-isobutyl substituent critically modulates pyrrolidine ring basicity (pKa of the tertiary amine), solubility, and steric environment relative to unsubstituted pyrrolidine analogs such as (R)-tert-butyl pyrrolidin-3-ylcarbamate (CAS 122536-77-0), altering both synthetic reactivity in subsequent alkylation/acylation steps and pharmacological target engagement in derived bioactive molecules ; and (iii) the Boc protecting group defines the orthogonal deprotection strategy—using this pre-protected building block avoids the need for separate protection steps, improving synthetic efficiency compared to unprotected 3-amines, but requires matching acid-labile deprotection conditions incompatible with acid-sensitive downstream intermediates . These interdependent properties make the compound non-interchangeable with its enantiomer, N-des-alkyl analogs, or differently protected pyrrolidine-3-amines in any synthesis where stereochemistry, basicity, and protecting group strategy are co-optimized.

Quantitative Differentiation Evidence for (R)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate (CAS 1286207-16-6) Against Its Closest Comparators


Enantiomeric Configuration: (R) vs. (S) Verified by Chiral SMILES and CAS Registry as a Proxy for Stereochemical Selection

The (R)-enantiomer of tert-butyl 1-isobutylpyrrolidin-3-ylcarbamate is unambiguously defined by its CAS registry number (1286207-16-6) and canonical SMILES O=C(OC(C)(C)C)N[C@H]1CN(CC(C)C)CC1, where [C@H] specifies the absolute (R)-configuration at the pyrrolidine 3-position . Its (S)-enantiomer (CAS 1286207-83-7) carries the [C@@H] stereodescriptor (SMILES: CC(C)CN1CC[C@H](NC(=O)OC(C)(C)C)C1) . In the broader class of pyrrolidin-3-ylcarbamates, enantiomers are known to display divergent pharmacological profiles, with one enantiomer exhibiting greater target affinity or reduced off-target activity relative to the other [1]. While direct head-to-head bioactivity data for this specific compound pair are absent from the public domain, the structurally cognate literature establishes that stereochemistry at the pyrrolidine 3-position is a critical determinant of biological activity in derived pyrrolidine-containing ligands [2].

Chiral resolution Stereochemistry Enantiomeric purity Medicinal chemistry building blocks

Commercial Purity Thresholds: Minimum 95% vs. 98% Specification as a Selection Gate for Downstream Synthetic Reliability

Commercially available batches of (R)-tert-butyl 1-isobutylpyrrolidin-3-ylcarbamate are offered at two distinct purity tiers: a minimum 95% specification (Fluorochem Ltd., marketed via Fujifilm Wako Pure Chemical) and a 98% specification (Leyan) . The 98% purity grade provides a quantifiable 3-percentage-point advantage over the 95% minimum, translating to ≤2% total impurities (versus ≤5% for the 95% grade)—a difference that can significantly impact downstream reaction yields, particularly in multi-step syntheses where impurity carry-through compounds at each stage. The unsubstituted analog (R)-tert-butyl pyrrolidin-3-ylcarbamate (CAS 122536-77-0) is also available at 98% purity with batch-specific NMR, HPLC, and GC quality assurance documentation from Bidepharm, setting a comparator baseline for purity expectations in this compound class .

Chemical purity Quality control Synthetic intermediate Procurement specification

N1-Isobutyl Substitution: Impact on Pyrrolidine Basicity and Lipophilicity Relative to N-Unsubstituted and N-Acyl Analogs

The N1-isobutyl substituent differentiates (R)-tert-butyl 1-isobutylpyrrolidin-3-ylcarbamate from the N-unsubstituted parent (R)-tert-butyl pyrrolidin-3-ylcarbamate (CAS 122536-77-0) and the N-isobutyryl analog (R)-tert-butyl 1-isobutyrylpyrrolidin-3-ylcarbamate (CAS 1286208-21-6). The N1-isobutyl group converts the pyrrolidine nitrogen from a secondary amine (pKa ~10-11 for pyrrolidine) to a tertiary amine (estimated pKa ~9-10), altering protonation state at physiological pH and impacting both synthetic reactivity (alkylation vs. acylation selectivity) and pharmacological properties (membrane permeability, hERG binding) . The N-isobutyryl analog, bearing an amide at N1, lacks the basicity of the tertiary amine entirely and serves as a distinct chemotype for different downstream chemistry . Quantitative logP/logD data for this specific compound are not publicly available; however, the isobutyl group contributes an estimated +1.5 to +2.0 logP units relative to the unsubstituted parent, based on the π-value of the isobutyl fragment [1].

Amine basicity Lipophilicity Pyrrolidine substitution Structure-property relationship

Validated Synthetic Utility: Isobutylpyrrolidine Scaffold in Dual 5-HT6/D3 Receptor Antagonist Lead with Sub-30 nM Affinity

The 1-isobutylpyrrolidin-3-yl scaffold, which constitutes the core of (R)-tert-butyl 1-isobutylpyrrolidin-3-ylcarbamate, has been validated in a peer-reviewed publication as a critical pharmacophoric element in a dual 5-HT6/D3 receptor antagonist. Compound 19, (S)-1-((3-chlorophenyl)sulfonyl)-N-(1-isobutylpyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine, demonstrated Ki(5-HT6) = 27 nM and Ki(D3) = 7 nM [1][2]. This establishes that the 1-isobutylpyrrolidin-3-yl moiety is compatible with sub-30 nM receptor binding affinity when derivatized at the 3-amino position. While the published lead compound uses the (S)-configuration at the pyrrolidine 3-position and a pyrroloquinoline warhead, the core 1-isobutylpyrrolidin-3-amine scaffold is conserved, and the (R)-configured Boc-protected building block (CAS 1286207-16-6) enables parallel exploration of this scaffold with inverted stereochemistry .

5-HT6 receptor D3 receptor Dual antagonist Neuroprotection CNS drug discovery

Boc Protection Strategy: Orthogonal Deprotection Compatibility vs. Alternative Protecting Groups

The tert-butyloxycarbonyl (Boc) protecting group on (R)-tert-butyl 1-isobutylpyrrolidin-3-ylcarbamate provides acid-labile orthogonal protection of the 3-amino group. Deprotection is typically achieved using TFA (trifluoroacetic acid) in DCM or HCl in dioxane, conditions that are compatible with many common synthetic transformations but incompatible with acid-sensitive substrates such as silyl ethers or certain heterocycles . This differentiates the compound from Cbz-protected analogs (e.g., (R)-3-N-Cbz-aminopyrrolidine), which require hydrogenolysis or strong acid for deprotection, and from Fmoc-protected variants requiring basic conditions (piperidine). The Boc group also enhances organic solvent solubility of the building block relative to the free amine, facilitating homogeneous reaction conditions in aprotic solvents . Quantitative comparison of deprotection yields across protecting groups is reaction-specific, but Boc deprotection with TFA typically proceeds quantitatively (>95% yield) under standard conditions (TFA:DCM 1:1, rt, 1-2 h) [1].

Boc deprotection Protecting group strategy Orthogonal synthesis Peptide coupling

Application Scenarios for (R)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate (CAS 1286207-16-6) Grounded in Quantitative Differentiation Evidence


Stereospecific Synthesis of CNS-Targeted Chiral Pyrrolidine Derivatives Requiring Defined (R)-Configuration at the 3-Position

This compound is the preferred starting material for synthetic programs requiring the (R)-enantiomer of 3-amino-1-isobutylpyrrolidine as a chiral building block. The unambiguous (R)-configuration defined by CAS 1286207-16-6 eliminates the risk of stereochemical misassignment that could occur if racemic or (S)-enantiomer (CAS 1286207-83-7) material were inadvertently procured. Given that the 1-isobutylpyrrolidin-3-yl scaffold has been validated in dual 5-HT6/D3 receptor antagonist lead compounds with sub-30 nM binding affinities [1], procurement of the correct enantiomer is a critical gate-keeping decision for any medicinal chemistry program exploring this scaffold in the CNS therapeutic space.

Multi-Step Synthetic Route Requiring Orthogonal Boc Protection with Acid-Labile Deprotection Compatibility

For synthetic sequences where the 3-amino group must be protected during N1-functionalization or other transformations, the pre-installed Boc group on this compound eliminates a separate protection step. Selection of the 98% purity grade (Leyan) over the 95% minimum grade reduces the total impurity load entering the sequence by approximately 3 percentage points , which is particularly impactful in multi-step syntheses where impurities can accumulate and reduce yields of late-stage intermediates. The acid-labile Boc group is orthogonal to base-labile (Fmoc) and hydrogenolytic (Cbz) protecting groups, enabling sequential deprotection strategies in complex molecule construction.

Structure-Activity Relationship (SAR) Studies Probing the Effect of N1-Alkyl Substituents on Pyrrolidine-Containing Ligands

In SAR campaigns comparing N1-substituted pyrrolidine derivatives, this compound provides the N1-isobutyl variant for direct comparison against the N1-unsubstituted parent (R)-tert-butyl pyrrolidin-3-ylcarbamate (CAS 122536-77-0), the N1-isobutyryl analog (CAS 1286208-21-6), and the enantiomeric (S)-isobutyl series (CAS 1286207-83-7). The estimated lipophilicity contribution of the isobutyl group (+1.5 to +2.0 logP units) [2] and the tertiary amine basicity (pKa ~9-10) establish quantifiable structure-property relationship endpoints for correlating with in vitro ADME and target engagement data across the compound series.

Quality-Controlled Procurement for GMP-Precursor or Scale-Up Synthesis Requiring Defined Purity Specifications

For laboratory-scale syntheses intended as precursors to larger-scale campaigns, the availability of this compound at defined purity tiers (95%, 97%, 98%) across multiple commercial suppliers enables cost-versus-purity optimization. The 98% specification provides ≤2% total impurities, which reduces the burden on downstream purification (chromatography, recrystallization) relative to the 95% grade. Batch-specific certificates of analysis (CoA) including HPLC, NMR, and potentially chiral purity data should be requested to verify the specification before committing to large-scale procurement.

Quote Request

Request a Quote for (R)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.